Boc-L-trp-nme(ome)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound has a molecular formula of C18H25N3O4 and a molecular weight of 347.415.
Preparation Methods
The synthesis of Boc-L-trp-nme(ome) typically involves the protection of the amino group of L-tryptophan with a tert-butoxycarbonyl (Boc) group, followed by esterification of the carboxyl group with methanol. The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) as the Boc-protecting reagent and a base such as triethylamine (TEA) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Boc-L-trp-nme(ome) undergoes various types of chemical reactions, including:
Oxidation: The indole ring of tryptophan can be oxidized under specific conditions.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions, and the ester group can be hydrolyzed to form the corresponding carboxylic acid
Common reagents and conditions used in these reactions include trifluoroacetic acid (TFA) for Boc deprotection, and lithium aluminum hydride (LiAlH4) for ester reduction. Major products formed from these reactions include deprotected tryptophan derivatives and reduced alcohol forms .
Scientific Research Applications
Boc-L-trp-nme(ome) has a wide range of scientific research applications:
Chemistry: It is used as a building block in peptide synthesis and as a precursor for various tryptophan derivatives
Biology: The compound is used in studies involving protein synthesis and enzyme-substrate interactions.
Medicine: It has potential therapeutic applications due to its structural similarity to tryptophan, an essential amino acid involved in various metabolic pathways.
Industry: Boc-L-trp-nme(ome) is used in the production of pharmaceuticals and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of Boc-L-trp-nme(ome) involves its interaction with specific molecular targets and pathways. As a derivative of tryptophan, it can be incorporated into peptides and proteins, influencing their structure and function. The Boc group provides protection during synthesis, allowing for selective reactions at other functional groups.
Comparison with Similar Compounds
Boc-L-trp-nme(ome) can be compared with other Boc-protected amino acids and esters, such as Boc-L-tryptophan and Boc-L-tryptophan methyl ester. These compounds share similar protective groups but differ in their specific functional groups and applications . The uniqueness of Boc-L-trp-nme(ome) lies in its combination of Boc protection and ester functionality, making it versatile for various synthetic and research applications.
Similar compounds include:
Properties
IUPAC Name |
tert-butyl N-[(2S)-3-(1H-indol-3-yl)-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-18(2,3)25-17(23)20-15(16(22)21(4)24-5)10-12-11-19-14-9-7-6-8-13(12)14/h6-9,11,15,19H,10H2,1-5H3,(H,20,23)/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSOEMRUQKOCCR-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N(C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N(C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.